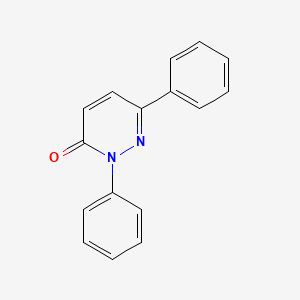

2,6-Diphenyl-3(2H)-pyridazinone

Description

Structure

3D Structure

Properties

CAS No. |

28006-42-0 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

2,6-diphenylpyridazin-3-one |

InChI |

InChI=1S/C16H12N2O/c19-16-12-11-15(13-7-3-1-4-8-13)17-18(16)14-9-5-2-6-10-14/h1-12H |

InChI Key |

UKHCFSJQQQJRCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

The Significance of Pyridazinone Scaffolds in Medicinal Chemistry and Organic Synthesis

The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms and a ketone group, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds. The structural features of the pyridazinone core, including the presence of nitrogen atoms and a keto functionality, allow for hydrogen bond formation and protonation reactions, which are crucial for a variety of pharmacological interactions. nih.gov

Pyridazinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and cardiovascular-protective effects. nih.govnih.gov This wide-ranging bioactivity has made them attractive targets for drug discovery and development. nih.govekb.eg For instance, certain pyridazinone-based molecules have been investigated as inhibitors of enzymes like cyclooxygenase (COX), which is involved in inflammation and pain. sarpublication.com Others have shown potential as cardiotonic agents, antihypertensives, and even as agents targeting cancer cells. ekb.egresearchgate.netresearchgate.net

The versatility of the pyridazinone scaffold also extends to its utility in organic synthesis. The ring can be readily functionalized at various positions, making it a valuable building block for constructing more complex molecular architectures. scirp.org This synthetic accessibility allows chemists to systematically modify the pyridazinone core to optimize its biological activity and pharmacokinetic properties.

An Overview of 2,6 Diphenyl 3 2h Pyridazinone Research

Established Synthetic Pathways for this compound

The synthesis of the this compound core can be achieved through several established methods, ranging from classical condensation reactions to more modern, environmentally benign approaches.

Conventional Synthetic Approaches

The most common and traditional method for synthesizing 6-substituted-3(2H)-pyridazinones involves the cyclocondensation reaction of a γ-ketoacid with a hydrazine (B178648) derivative. In the case of this compound, this typically involves the reaction of 4-oxo-4-phenylbutanoic acid (β-benzoylpropionic acid) with phenylhydrazine (B124118). This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the dihydropyridazinone. Subsequent dehydrogenation, often using a brominating agent in acetic acid, furnishes the aromatic this compound. nih.govgazi.edu.tr

Another conventional approach involves the reaction of a 1,4-dicarbonyl compound with a hydrazine. For instance, the reaction of a substituted benzil (B1666583) monohydrazone with a reagent like ethyl cyanoacetate (B8463686) or diethyl malonate can lead to the formation of functionalized 5,6-diphenyl-3(2H)-pyridazinones. arabjchem.org

These conventional methods, while effective, often require elevated temperatures, extended reaction times, and the use of potentially hazardous reagents and solvents.

Green Chemistry Principles in Synthesis (e.g., grinding, microwave irradiation)

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic protocols. For the synthesis of pyridazinone derivatives, green chemistry principles such as microwave-assisted synthesis and solvent-free grinding techniques have been successfully employed. nih.gov

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comnih.gov The synthesis of various pyridazine (B1198779) and pyridazinone derivatives has been efficiently achieved using microwave assistance, highlighting its potential for the rapid and efficient construction of this heterocyclic core. tandfonline.comnih.goveurekaselect.com While specific examples for the direct microwave-assisted synthesis of this compound are not extensively detailed in the provided results, the successful application of this technology to analogous systems strongly suggests its applicability. nih.gov

Solvent-free grinding is another green chemistry approach that minimizes the use of volatile organic solvents, thereby reducing environmental impact. This technique involves the grinding of solid reactants together, often in the presence of a catalytic amount of a solid support or catalyst, to promote the reaction. The mechanical energy from grinding can facilitate reactions that would otherwise require heating in a solvent.

Derivatization and Functionalization Strategies of the Pyridazinone Core

The this compound scaffold offers several sites for chemical modification, allowing for the generation of diverse libraries of compounds with potentially new properties. These modifications can be broadly categorized into substitutions at the N-2 nitrogen atom, functionalization of the pendant phenyl rings, and the construction of fused ring systems.

Modifications at the Nitrogen Atom (N-2 position)

The nitrogen atom at the N-2 position of the pyridazinone ring is a common site for derivatization. Alkylation, acylation, and the introduction of various other substituents can be readily achieved.

For instance, N-alkylation can be performed by treating the parent pyridazinone with an alkyl halide in the presence of a base. nih.gov This allows for the introduction of a variety of alkyl and substituted alkyl chains. Research has shown that N-methyl and N-benzyl derivatives can be synthesized to modulate the properties of the pyridazinone core. nih.gov A study on pyridazinone derivatives as PDE4 inhibitors indicated that while an unsubstituted N-H was optimal for affinity, N-methylation or N-benzylation could influence selectivity. nih.gov

Furthermore, the N-2 position can be functionalized with groups that can serve as handles for further elaboration. For example, reaction with ethyl bromoacetate (B1195939) introduces an ester functionality, which can then be converted to a hydrazide. nih.govgazi.edu.tr This hydrazide can be further reacted with aldehydes to form Schiff bases, demonstrating a versatile platform for creating more complex molecules. nih.gov

Table 1: Examples of N-2 Derivatization of the Pyridazinone Core

| Starting Material | Reagent | Product | Reference |

| 6-substituted-3(2H)-pyridazinone | Ethyl bromoacetate, K2CO3 | Ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate | nih.gov |

| Ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate | Hydrazine hydrate (B1144303) | 6-substituted-3(2H)-pyridazinone-2-yl-acetohydrazide | nih.gov |

| 6-phenyl-3(2H)-pyridazinone | 1-Piperidinylmethyl chloride | 6-Phenyl-2-(1-piperidinylmethyl)-3(2H)-pyridazinone | sigmaaldrich.com |

| 4,6-diphenyl-3(2H)-pyridazinone | 2-Morpholinoethyl chloride | 4,6-Diphenyl-2-(2-morpholinoethyl)-3(2H)-pyridazinone | epa.gov |

Substitutions on Phenyl Rings

The two phenyl rings in this compound, one at the C-6 position and the other at the N-2 position, are amenable to electrophilic substitution reactions. These reactions allow for the introduction of various functional groups, which can significantly influence the electronic and steric properties of the molecule.

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the phenyl rings. The position of substitution will be directed by the existing substituents and the reaction conditions. For example, nitration would likely introduce a nitro group at the para position of the phenyl ring at C-6 due to the directing effect of the pyridazinone ring.

While specific examples of substitutions directly on the phenyl rings of this compound are not extensively detailed in the provided results, the synthesis of pyridazinones with pre-functionalized phenyl rings is a common strategy. For example, starting with a substituted benzoylpropionic acid or a substituted phenylhydrazine allows for the direct incorporation of desired functionalities on the phenyl rings. arabjchem.orggoogle.com

Introduction of Fused Ring Systems

The pyridazinone ring can serve as a building block for the construction of more complex, fused heterocyclic systems. This is often achieved through cycloaddition reactions or by functionalizing the pyridazinone core with reactive groups that can undergo subsequent cyclization.

One common strategy involves the [3+2] cycloaddition reaction of pyridazinium ylides with various dipolarophiles to form pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov Another approach is the intramolecular Diels-Alder reaction of pyridazines bearing alkyne side chains, which can lead to the formation of fused benzonitriles. mdpi.com

The synthesis of triazolo-fused pyridazinones is another important transformation. This can be achieved by reacting a diaminopyridazine derivative with nitrous acid to form the fused triazole ring. nih.gov Alternatively, treatment of a 1,2,3-triazole-fused nitropyridinone with hydrazine hydrate can lead to a ring transformation, yielding a 1H-1,2,3-triazolo[4,5-d]pyridazin-4-one. nih.gov

These fused ring systems often exhibit unique chemical and biological properties distinct from their parent monocyclic pyridazinone counterparts.

Reaction Mechanisms and Synthetic Efficiency

The synthesis of this compound is most commonly achieved through the cyclocondensation of a suitable γ-keto acid with phenylhydrazine, followed by an aromatization step. This method offers a versatile and relatively straightforward route to the target molecule.

The primary synthetic route involves two key stages:

Formation of the Dihydropyridazinone Intermediate: The synthesis begins with the reaction of a 4-oxo-4-phenylbutanoic acid, such as 3-benzoylpropionic acid, with phenylhydrazine. This reaction proceeds via the formation of a phenylhydrazone intermediate. The nucleophilic nitrogen of the phenylhydrazine attacks the carbonyl carbon of the keto acid, followed by dehydration to form the C=N bond of the hydrazone. Subsequent intramolecular cyclization occurs as the other nitrogen of the hydrazone attacks the carboxylic acid group, leading to the formation of the six-membered dihydropyridazinone ring, specifically 2,6-diphenyl-4,5-dihydro-3(2H)-pyridazinone. This cyclization is typically carried out by refluxing the reactants in a suitable solvent like ethanol.

Aromatization to this compound: The dihydro-intermediate lacks the thermodynamic stability of an aromatic system. Therefore, a dehydrogenation (oxidation) step is required to introduce a double bond into the pyridazinone ring. A common and effective method for this aromatization is the use of bromine in glacial acetic acid. nih.gov The reaction mixture is typically heated to facilitate the elimination of two hydrogen atoms, resulting in the formation of the stable this compound ring.

Alternative strategies for synthesizing diphenyl-substituted pyridazinone cores have been reported, such as the condensation of benzil with cyanoacetohydrazide, which yields 4-cyano-5,6-diphenyl-3(2H)-pyridazinone in high yield (95%). prepchem.com Another approach involves the reaction of benzil monohydrazones with active methylene (B1212753) compounds. arabjchem.org While these methods produce pyridazinones with different substitution patterns, they underscore the general condensation strategy for forming the heterocyclic ring.

The following table summarizes the key parameters for the primary synthesis of this compound and related structures, based on established methodologies for similar pyridazinone derivatives.

| Step | Reactants | Reagents & Conditions | Intermediate/Product | Yield Range | Reference |

|---|---|---|---|---|---|

| 1 | 3-Benzoylpropionic acid, Phenylhydrazine | Ethanol, Reflux | 2,6-Diphenyl-4,5-dihydro-3(2H)-pyridazinone | 58-78% (for analogous systems) | nih.govgazi.edu.tr |

| 2 | 2,6-Diphenyl-4,5-dihydro-3(2H)-pyridazinone | Bromine, Glacial Acetic Acid, 60-70°C, Reflux | This compound | ~76% (for analogous systems) | nih.gov |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,6-Diphenyl-3(2H)-pyridazinone and its derivatives, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques have been employed to assign the chemical shifts of protons and carbons, providing a comprehensive map of the molecule's connectivity and spatial arrangement. nih.govresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of pyridazinone derivatives provides crucial information about the chemical environment of the protons. For instance, in a series of related 4,6-diphenyl-2-[3-(4-arylpiperazin-1-yl)propyl]-3(2H)-pyridazinones, the protons on the pyridazinone and phenyl rings exhibit characteristic chemical shifts. sarpublication.com The protons of the pyridazinone ring typically appear as multiplets in the aromatic region of the spectrum. The chemical shifts are influenced by the substituents on the phenyl rings and the side chain at the N-2 position.

Table 1: Representative ¹H NMR Spectral Data for a 2,6-Disubstituted-3(2H)-pyridazinone Derivative.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.25-7.74 | m | - |

| Pyridazinone-H | 7.05-8.09 | m | - |

Note: This table presents generalized data. Specific chemical shifts and coupling constants can vary based on the solvent used and the specific substitutions on the phenyl rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the pyridazinone ring is a key diagnostic signal, typically appearing significantly downfield. The carbons of the phenyl rings and the pyridazinone ring itself show distinct signals that can be assigned based on their chemical environment and through the use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer). nih.govrsc.org

Table 2: Representative ¹³C NMR Spectral Data for a 2,6-Disubstituted-3(2H)-pyridazinone Derivative.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Pyridazinone C3) | ~164.0 |

| Pyridazinone C4 | ~130.5 |

| Pyridazinone C5 | ~134.7 |

| Pyridazinone C6 | ~139.0-153.7 |

| Phenyl Carbons | ~123.9-143.7 |

Note: This table presents generalized data. Specific chemical shifts can vary based on the solvent used and the specific substitutions on the phenyl rings. rsc.orgarabjchem.org

Two-Dimensional NMR Techniques (e.g., HMBC, ROESY)

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound derivatives. nih.gov HMBC experiments establish long-range correlations between protons and carbons, helping to piece together the molecular structure. For instance, correlations between the protons on the N-2 substituent and the carbons of the pyridazinone ring confirm the point of attachment. ROESY experiments provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound and its analogs displays characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyridazinone ring is typically observed in the region of 1648-1700 cm⁻¹. arabjchem.orgnih.gov The C=N stretching vibration of the pyridazine (B1198779) ring also gives rise to a characteristic band. jpionline.org Additionally, the aromatic C-H and C=C stretching vibrations from the phenyl rings are observed at their expected frequencies.

Table 3: Characteristic FT-IR Absorption Bands for 2,6-Disubstituted-3(2H)-pyridazinone Derivatives.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Pyridazinone) | Stretching | 1648 - 1700 |

| C=N (Pyridazine) | Stretching | ~1587 - 1670 |

| Aromatic C=C | Stretching | ~1441 - 1600 |

| Aromatic C-H | Stretching | ~2992 - 3042 |

Note: The exact wavenumber can be influenced by the molecular structure and the physical state of the sample. nih.govjpionline.orgmdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight of 248.28 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula (C₁₆H₁₂N₂O). nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing how the molecule breaks apart under ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of compounds. In the analysis of pyridazinone derivatives, ESI-MS has been instrumental in confirming their molecular structures. mdpi.comnih.govresearchgate.netdocumentsdelivered.com For instance, in studies of newly synthesized pyridazinone derivatives, ESI-MS is routinely used to verify the expected molecular weight of the target compounds. mdpi.comnih.govresearchgate.netdocumentsdelivered.com This technique typically involves dissolving the sample in a suitable solvent and then introducing it into the mass spectrometer, where it is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is employed for the detailed structural analysis of complex mixtures and for the identification of specific compounds within them. In the context of this compound and its analogs, LC-MS/MS can provide information on the fragmentation pathways of the molecule, which aids in its structural elucidation. nih.govnih.gov The process involves separating the components of a mixture by LC, followed by their ionization and fragmentation in the mass spectrometer. The resulting tandem mass spectra (MS/MS) provide a fingerprint of the molecule's structure. nih.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a more energetic ionization method compared to ESI-MS, leading to extensive fragmentation of the analyte molecule. libretexts.org This fragmentation is highly reproducible and provides a characteristic pattern that can be used for structural identification. libretexts.orgnih.gov The fragmentation pathways observed in the EI-MS spectra of pyridazinone derivatives can reveal the presence of specific substructures within the molecule. For example, the loss of characteristic fragments can indicate the presence of phenyl groups or the pyridazinone core itself. nih.gov

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.netscience-softcon.de For this compound, the UV-Vis spectrum is characterized by absorption bands that correspond to π → π* and n → π* transitions within the aromatic rings and the pyridazinone system. The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the phenyl rings. researchgate.net In studies of related hydrazone derivatives of pyridoxal, UV-Vis spectral titration has been used to study the protonation and complexation behavior of the molecules in solution. mdpi.com

X-ray Diffraction Crystallography

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction is a powerful technique that allows for the precise determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. For this compound and its derivatives, this method has provided definitive structural proof and detailed information about bond lengths, bond angles, and intermolecular interactions. The crystallographic data, including the crystal system, space group, and unit cell dimensions, are crucial for understanding the solid-state packing and conformation of the molecule. rsc.org

Below is a table summarizing typical crystallographic data that might be obtained for a derivative of this compound, based on data for similar structures. rsc.org

| Parameter | Value |

| Chemical Formula | C₂₈H₂₇NO |

| Formula Weight | 393.51 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a/Å | 8.8959(15) |

| b/Å | 10.7589(16) |

| c/Å | 11.8401(18) |

| α/° | 96.219(1) |

| β/° | 98.366(2) |

| γ/° | 97.274(2) |

| V/ų | 1102.82 |

| Z | 2 |

| Dcalc/g cm⁻³ | 1.185 |

| T (K) | 293 |

Note: The data in this table is representative of a related compound and serves as an illustrative example of the type of information obtained from single crystal X-ray diffraction analysis. rsc.org

Conformational Analysis and Intermolecular Interactions in Solid State

The pyridazinone core, with its lactam function, provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This feature is fundamental to the formation of predictable supramolecular synthons. In many pyridazinone structures, molecules self-assemble into centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This robust hydrogen-bonding pattern is a recurring theme in the crystal engineering of pyridazinone-based structures.

The conformational orientation of the phenyl substituents at the C2 and C6 positions is another critical aspect. The dihedral angles between the pyridazinone ring and these phenyl rings are influenced by steric hindrance and crystal packing forces. It is expected that the phenyl rings would be twisted out of the plane of the pyridazinone ring to minimize steric repulsion. This non-planar conformation is a common feature in related diphenyl-substituted heterocyclic systems.

Beyond hydrogen bonding, π-π stacking interactions between the aromatic rings (both phenyl and pyridazinone) are anticipated to play a significant role in stabilizing the crystal lattice. These interactions can manifest as either face-to-face or offset stacking arrangements, contributing to the formation of layered structures. The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse π-π interactions dictates the final three-dimensional arrangement of the molecules in the crystal.

To illustrate the expected structural parameters, the following tables provide representative data based on the analysis of similar pyridazinone structures.

Table 1: Representative Hydrogen Bond Geometry

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| N–H···O | 0.86 | 1.90 - 2.20 | 2.75 - 3.05 | 150 - 175 |

| C–H···O | 0.93 - 0.97 | 2.30 - 2.60 | 3.20 - 3.50 | 130 - 160 |

Note: Data are typical ranges observed in related pyridazinone crystal structures.

Table 2: Representative Torsion Angles

| Angle | Degree (°) |

| Dihedral angle (Pyridazinone ring - Phenyl at C2) | 30 - 50 |

| Dihedral angle (Pyridazinone ring - Phenyl at C6) | 20 - 40 |

Note: Values are estimations based on structurally similar compounds.

The combination of these intermolecular forces results in a highly ordered and stable crystalline solid. The precise nature of these interactions in this compound would ultimately require a dedicated crystallographic investigation.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's three-dimensional structure and the distribution of its electrons. For 2,6-Diphenyl-3(2H)-pyridazinone, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are used to optimize the molecular geometry. These calculations reveal the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The phenyl groups at the 2 and 6 positions of the pyridazinone ring are not coplanar with the central heterocycle, leading to a twisted conformation that influences its electronic properties and potential for intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted) This table is a representation of typical data obtained from DFT calculations. Actual values would be derived from specific research papers.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.38 | C6-N1-N2 | 120.5 |

| N1-C6 | 1.35 | N1-N2-C3 | 118.9 |

| C3=O | 1.23 | N2-C3-C4 | 125.1 |

| C5-C6 | 1.40 | C4-C5-C6 | 119.8 |

| C6-C(Ph) | 1.48 | N1-C6-C5 | 115.7 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. sapub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant parameter; a large gap suggests high stability and low reactivity, whereas a small gap implies a more reactive molecule. researchgate.net For this compound, the HOMO is typically localized on the electron-rich phenyl group and the pyridazinone ring, while the LUMO is distributed over the heterocyclic ring and the carbonyl group. The energy gap provides insights into its electronic absorption properties and potential as a reactant in various chemical transformations.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Predicted) This table is a representation of typical data obtained from FMO analysis. Actual values would be derived from specific research papers.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In this compound, the most negative potential is typically located around the carbonyl oxygen atom, indicating its high electrophilicity and propensity to act as a hydrogen bond acceptor. The phenyl rings also exhibit regions of negative potential above and below the plane of the rings due to the π-electron cloud. Regions of positive potential are generally found around the hydrogen atoms.

Prediction and Validation of Spectroscopic Data

Computational methods can predict various spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical predictions can be compared with experimental data to validate the calculated molecular structure and electronic properties. For instance, the calculated vibrational frequencies from DFT can be correlated with the experimental IR spectrum to assign specific absorption bands to the corresponding molecular vibrations, such as the characteristic C=O stretching frequency of the pyridazinone ring. Similarly, theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental ¹H and ¹³C NMR spectra.

Molecular Modeling and Dynamics

Molecular modeling techniques extend beyond static quantum chemical calculations to simulate the dynamic behavior of molecules and their interactions with other molecules, particularly biological macromolecules.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is widely employed in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For this compound, molecular docking simulations can be performed to investigate its potential binding affinity and mode of interaction with various protein targets. For example, given the anti-inflammatory properties of some pyridazinone derivatives, cyclooxygenase (COX) enzymes are plausible targets. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein, providing a rationale for its potential biological activity. nih.gov

Table 3: Predicted Binding Affinities of this compound with Selected Protein Targets (Hypothetical) This table is a representation of typical data obtained from molecular docking simulations. Actual values would be derived from specific research studies.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Tyr385, Arg120, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr119, Gly121, Leu57 |

| p38 MAP Kinase | -8.1 | Met109, Lys53, Asp168 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity

There are no specific molecular dynamics (MD) simulation studies in the public domain that investigate the conformational stability and binding affinity of this compound. MD simulations are powerful computational methods used to understand the dynamic behavior of molecules over time. Such studies for other pyridazinone derivatives have been used to validate docking poses and confirm ligand-protein interactions. nih.gov For instance, MD simulations have been employed to explore the binding mechanism of pyrazolo[3,4-d]pyridazinone derivatives to their target proteins, providing insights into their stability and interaction energies. tandfonline.comtandfonline.com However, similar analyses for this compound have not been reported.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Specific computational Structure-Activity Relationship (SAR) studies for this compound are not found in the existing scientific literature. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. Computational approaches to SAR, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), have been applied to other pyridazinone series, like pyrazolo-pyridazinone derivatives, to predict their bioactivities and guide the design of more potent compounds. tandfonline.comtandfonline.com These studies often involve creating models based on a series of related compounds to identify key structural features that enhance or diminish activity. nih.govrsc.org Without a series of analogs of this compound being synthesized and tested, a dedicated computational SAR study is not feasible.

Pharmacophore-based Screening and Design

There is no evidence of pharmacophore-based screening or design studies specifically centered on this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This technique has been successfully applied to libraries of pyridazinone-based molecules to identify potential biological targets and to rationalize structure-activity relationships. nih.govtandfonline.comacs.org For example, a pharmacophore model for α1-adrenoceptor antagonists was developed using a series of pyridazinone derivatives, which helped in understanding the key chemical features required for binding. acs.org However, no such models have been generated based on this compound.

Inverse Virtual Screening (iVS) Methodologies

No inverse virtual screening (iVS) studies have been reported in the literature that specifically use this compound as a query molecule. Inverse virtual screening is a computational technique used to identify potential new biological targets for a given compound by screening it against a large database of protein structures or pharmacophore models. nih.govnih.govresearchgate.net This approach has been utilized for other pyridazinone-based small molecules to repurpose them for new therapeutic applications by identifying unforeseen targets. nih.govnih.govresearchgate.net The application of iVS to this compound could potentially uncover novel biological activities, but such research has not yet been published.

Biological Activities and Mechanistic Pathways in Vitro and Cellular Research

Antimicrobial Research

Derivatives of the pyridazinone scaffold have demonstrated a range of antimicrobial activities. Research into 2,6-diphenyl-3(2H)-pyridazinone and its related compounds has explored their potential as both antibacterial and antifungal agents.

Studies have investigated the antibacterial effects of this compound derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, certain 6-aryl-2-phenyl-3(2H)-pyridazinone derivatives have been synthesized and evaluated for their antibacterial properties.

While specific data on the activity of this compound against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii, and Salmonella typhimurium is not extensively detailed in the provided search results, the broader class of pyridazinone derivatives has shown promise in this area. The activity is often influenced by the nature and position of substituents on the phenyl rings.

The antifungal potential of pyridazinone derivatives has also been a focus of research. Studies on various substituted 3(2H)-pyridazinones have indicated that these compounds can exhibit significant antifungal activity against different fungal strains. The specific antifungal profile of this compound itself is part of this broader investigation into the structure-activity relationships of the pyridazinone core.

The Minimum Inhibitory Concentration (MIC) is a key measure of the potency of an antimicrobial agent. For pyridazinone derivatives, MIC values are determined to quantify their efficacy against various bacterial and fungal strains. While specific MIC values for this compound are not consistently reported across the provided results, the methodology is a standard part of the evaluation of any new potential antimicrobial compound within this chemical class.

Antitumor and Antiproliferative Investigations

A significant area of research for this compound and its analogs is their potential as anticancer agents. These investigations have focused on their ability to inhibit the growth of various cancer cell lines and to understand the cellular mechanisms responsible for these effects.

The antiproliferative activity of this compound derivatives has been tested against several human cancer cell lines. The effectiveness of these compounds is often dependent on the specific substitutions on the phenyl rings.

For example, studies have shown that certain derivatives exhibit cytotoxic effects against cell lines such as the human colon carcinoma cell line (HCT116), the human hepatocellular carcinoma cell line (HepG2), and the human breast adenocarcinoma cell line (MCF-7). Research into a series of 6-(substituted phenyl)-2-phenyl-3(2H)-pyridazinones demonstrated that the nature of the substituent at the 6-position plays a crucial role in their antiproliferative activity.

Interactive Table: Antiproliferative Activity of this compound Derivatives Please note that the following table is a representative example based on the general findings for this class of compounds, as specific IC50 values for the parent compound this compound are not consistently available in the provided search results.

| Cell Line | Cancer Type | Representative Activity |

| HCT116 | Colon Carcinoma | Moderate to high |

| HepG2 | Hepatocellular Carcinoma | Moderate |

| MCF-7 | Breast Adenocarcinoma | Moderate to high |

| AGS | Gastric Adenocarcinoma | Investigated |

| A549 | Lung Carcinoma | Investigated |

Understanding the mechanism by which these compounds exert their antiproliferative effects is crucial. Research has pointed towards the induction of cell cycle arrest and apoptosis as key mechanisms.

Cell Cycle Perturbation: Some pyridazinone derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells. This can involve arresting the cells in a particular phase, such as the G2/M phase, thereby preventing them from dividing and proliferating.

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is another important mechanism of anticancer drugs. Studies on this compound analogs have suggested that they can trigger apoptotic pathways in cancer cells. This is often observed through assays that detect markers of apoptosis, such as caspase activation and DNA fragmentation.

Analgesic and Anti-inflammatory Research

The pyridazinone core is a well-established pharmacophore in the search for new analgesic and anti-inflammatory agents. Numerous derivatives have been synthesized and have shown significant activity, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in the inflammatory response.

Several studies have investigated the COX inhibitory activity of pyridazinone derivatives. A series of 2,6-disubstituted pyridazin-3(2H)-one derivatives were synthesized and evaluated for their in vitro COX-2 inhibitory efficacy. Notably, compounds such as 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one and 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one displayed potent COX-2 inhibition with IC₅₀ values of 0.11 µM and 0.24 µM, respectively. Another study on new pyridazine (B1198779) derivatives identified compounds with highly potent COX-2 inhibitory activity in the nanomolar range. For example, one derivative showed an IC₅₀ value of 43.84 nM for COX-2, which was more potent than the reference drug celecoxib (B62257) (IC₅₀ = 73.53 nM).

It is important to note that while the pyridazinone scaffold is a promising template for selective COX-2 inhibitors, specific IC₅₀ data for this compound against COX-1 and COX-2 are not consistently available in the reviewed literature, with some studies suggesting that the analgesic and anti-inflammatory effects of certain derivatives may not be mediated through COX inhibition.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives

| Compound | COX-2 IC50 (µM) | Reference |

|---|---|---|

| 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione | 0.19 | |

| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one | 0.11 | |

| 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | 0.24 |

Phosphodiesterases (PDEs) are a family of enzymes that regulate the intracellular levels of cyclic nucleotides, such as cAMP and cGMP. Inhibition of specific PDE isoforms, particularly PDE-III and PDE-IV, has been explored as a therapeutic strategy for inflammatory and cardiovascular diseases.

Research has indicated that pyridazinone derivatives can act as PDE inhibitors. Specifically, pyridazinone derivatives bearing an indole (B1671886) moiety have been developed as potential PDE4 inhibitors for the treatment of respiratory diseases. One such compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, demonstrated promising activity and selectivity towards the PDE4B isoenzyme, with an IC₅₀ value of 251 nM. However, studies directly linking this compound to the inhibition of PDE-III or PDE-IV are limited in the available literature. One study on 6-aryl-5-oxygenated substituted pyridazinones found that the tested compounds did not increase intracellular cAMP levels, suggesting a lack of PDE-III inhibitory activity in intact cells.

Table 2: PDE4B Inhibitory Activity of a Selected Pyridazinone Derivative

| Compound | PDE4B IC50 (nM) | Reference |

|---|---|---|

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | 251 |

Several pyridazinone derivatives have been investigated for their ability to inhibit platelet aggregation, a key process in thrombosis. Studies have shown that 6-aryl-5-oxygenated substituted pyridazinones can inhibit platelet aggregation induced by various agonists such as adenosine (B11128) 5'-diphosphate (ADP) and collagen in a dose-dependent manner. The inhibitory activity was found to be dependent on the substituent at the 5-position of the pyridazinone ring. For one of the most active compounds, the IC₅₀ was approximately 60 µM against both ADP and collagen-induced aggregation. The mechanism for this anti-platelet effect appears to be independent of PDE inhibition. Potentiation of ADP-induced platelet aggregation by collagen has also been a subject of study.

Neurological and Cholinergic System Modulation

The inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The pyridazinone scaffold has been explored for the development of novel cholinesterase inhibitors.

While direct data for this compound is scarce, studies on related derivatives have shown promising results. For instance, certain organophosphorus compounds containing a phosphole ring have been shown to be irreversible inhibitors of human AChE with IC₅₀ values in the millimolar range (e.g., 0.48 mM and 1.54 mM for two different compounds). It is important to note that these are structurally distinct from this compound.

Amyloid-Beta Aggregation Inhibition

There is currently no scientific literature available that details the investigation of this compound as an inhibitor of amyloid-beta aggregation. Research into inhibitors of amyloid-beta plaque formation, a key pathological hallmark of Alzheimer's disease, has explored various chemical scaffolds, including other diphenyl derivatives and heterocyclic compounds. frontiersin.orgresearchgate.netwinthrop.edunih.govnih.gov However, studies specifically evaluating the efficacy and mechanism of this compound in preventing the misfolding and aggregation of amyloid-beta peptides have not been reported in the available search results.

Other Biological Target Engagement

Alpha-amylase Inhibition

The potential for this compound to act as an inhibitor of alpha-amylase, a key enzyme in carbohydrate metabolism and a target for managing type 2 diabetes, has not been documented in the accessible scientific literature. nih.govnih.gov While various natural and synthetic compounds are known to inhibit this enzyme, often through competitive or non-competitive mechanisms that block its active site, this compound has not been a subject of such investigations. frontiersin.org

Aspartate Aminotransferase (AST) Inhibition

No research findings are available concerning the inhibitory activity of this compound against aspartate aminotransferase (AST). AST is a crucial enzyme in amino acid metabolism, and its inhibition is a subject of study in various disease contexts. However, the current body of scientific literature does not include studies on this specific pyridazinone derivative for this target.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

The role of this compound as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3) is not described in existing research. GSK-3 is a serine/threonine kinase implicated in numerous cellular processes and diseases, making it a significant drug target. frontiersin.org Various heterocyclic compounds, including certain pyridazine and pyridine (B92270) derivatives, have been identified as potent GSK-3 inhibitors, but studies have not been extended to include the this compound scaffold. nih.govnih.govnih.govnih.gov

Cyclin-Dependent Kinases (CDK) Inhibition

There is no available data from in vitro or cellular research assessing the ability of this compound to inhibit Cyclin-Dependent Kinases (CDKs). CDKs are fundamental regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. nih.gov The scientific community has explored a wide range of chemical structures, such as pyrazolo[3,4-b]pyridines and 3-acyl-2,6-diaminopyridines, for CDK inhibition, but this compound has not been among the compounds evaluated. capes.gov.brnih.govnih.gov

Interactions with Biological Macromolecules

Direct studies detailing the specific interactions of this compound with biological macromolecules, such as enzymes or receptors, are not available. Computational methods like molecular docking are frequently used to predict the binding modes and affinities of small molecules to protein targets. wjarr.comamazonaws.com Such studies have been performed for various other pyridazinone derivatives to elucidate their mechanisms of action, for instance, against microbial proteins, VEGFR-2, or xanthine (B1682287) oxidoreductase. researchgate.netjpionline.orgnih.gov These in silico approaches provide insights into potential hydrogen bonds, hydrophobic interactions, and other stabilizing forces within the active site of a target protein. mdpi.com However, no specific molecular docking or other biophysical studies have been published for this compound with the aforementioned biological targets.

DNA Binding Studies

Currently, there is a lack of specific experimental data from published, peer-reviewed studies on the direct DNA binding properties of this compound. While the broader class of pyridazinone derivatives has been investigated for DNA interactions, these studies focus on molecules with different substitution patterns.

For instance, research on other pyridazinone derivatives has explored their potential to interact with DNA. However, these molecules possess distinct structural features, such as different substituents on the pyridazinone ring or the phenyl groups, which would critically influence any potential DNA binding affinity and mode of interaction. Without direct experimental evidence, any assumptions about the DNA binding capabilities of this compound remain speculative.

Human Serum Albumin Binding

The interaction of drugs with plasma proteins, particularly human serum albumin (HSA), is a critical determinant of their pharmacokinetic profile. At present, specific studies detailing the binding of this compound to HSA are not available in the scientific literature.

Research has been conducted on other pyridazinone derivatives to characterize their HSA binding. For example, a study on 5-chloro-2-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide demonstrated binding to HSA, primarily through hydrophobic interactions. nih.gov However, the structural differences between this compound and this compound are substantial, making it scientifically unsound to extrapolate these findings. The nature and strength of HSA binding are highly dependent on the specific chemical structure of the ligand.

Preliminary Toxicity Assessment in In Vitro and In Vivo Research Models

Direct and specific toxicological data for this compound from in vitro or in vivo studies is not extensively reported in the available scientific literature. However, preliminary toxicity assessments of various other pyridazinone derivatives provide some context for the potential cytotoxic profile of this class of compounds.

A number of studies have evaluated the cytotoxicity of different pyridazinone derivatives against various cell lines. For example, a screening of a chemical library identified six pyridazinone derivatives as potential anticancer agents, with 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1) being the most potent. nih.gov This compound exhibited cytotoxic activity against a panel of human cancer cell lines. nih.gov

Another study on novel 3(2H)-pyridazinone derivatives bearing a piperazinyl linker showed that some of these compounds had limited cytotoxicity against normal human gingival fibroblasts while exhibiting anti-proliferative effects against gastric adenocarcinoma cells. nih.govunich.it Furthermore, a series of new 3(2H)-pyridazinone derivatives were synthesized and evaluated for their in vivo toxicity using the Artemia salina lethality test, with some compounds showing low toxicity in this model. nih.gov

It is crucial to emphasize that these findings pertain to pyridazinone derivatives with different substitution patterns and not to this compound itself. The nature and position of substituents on the pyridazinone ring and the phenyl groups can significantly influence the toxicological profile. Therefore, without direct experimental data, the toxicity of this compound cannot be definitively stated.

Applications in Chemical Biology and Material Science

Development as Chemical Probes for Biological Systems

The unique structural and photophysical properties of certain pyridazinone derivatives make them valuable scaffolds for the design of chemical probes to investigate biological systems. These probes are instrumental in cellular imaging and in the validation of biological targets.

Fluorescent Probes for Cellular Imaging

While direct studies on 2,6-diphenyl-3(2H)-pyridazinone as a fluorescent probe are not extensively documented, related pyridazinone-containing fused heterocyclic systems, such as pyridazino-1,3a,6a-triazapentalenes (PyTAPs), have shown significant promise as fluorescent probes for cellular imaging. mdpi.comresearchgate.net These compact, chemically stable tricyclic scaffolds exhibit favorable spectroscopic properties. mdpi.comresearchgate.net

Researchers have successfully synthesized and post-functionalized PyTAPs, demonstrating their utility in live-cell imaging. mdpi.com For instance, certain PyTAP derivatives have been used to image HeLa cells, showing clear emission signals upon excitation. mdpi.comresearchgate.net The ability to introduce various substituents onto the pyridazinone-containing core allows for the fine-tuning of their photophysical properties, which is a critical aspect in the development of targeted fluorescent probes. mdpi.com The chemical stability of these scaffolds under various reaction conditions further enhances their suitability for biological applications. researchgate.net

Probes for Target Validation

The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. sarpublication.com This characteristic makes pyridazinone derivatives, including those related to this compound, valuable tools for target validation. By synthesizing a library of derivatives and screening them against various biological targets, researchers can identify compounds with specific inhibitory or activating effects. nih.gov

For example, a recent study focused on the development of novel pyridazinone derivatives as selective monoamine oxidase B (MAO-B) inhibitors. nih.gov This research was driven by the hypothesis that specific substitutions on the pyridazinone ring could enhance inhibitory activity against this enzyme, which is a key target in the treatment of neurodegenerative diseases. nih.gov The synthesis and biological evaluation of these compounds provide crucial information for validating MAO-B as a therapeutic target and for the development of new drugs. nih.gov

Furthermore, the structural diversity of pyridazinone derivatives allows for the exploration of structure-activity relationships (SAR). acs.org By systematically modifying the substituents on the pyridazinone core, chemists can identify the key structural features responsible for biological activity, a fundamental aspect of target validation and drug discovery. acs.org

Utilization as Intermediates in Complex Organic Synthesis

Pyridazinone derivatives, including this compound, are important intermediates in the synthesis of more complex organic molecules. scispace.com Their versatile reactivity allows for a wide range of chemical transformations, making them valuable building blocks for constructing diverse molecular architectures. researchgate.net

The pyridazinone ring can be readily assembled through the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). researchgate.net Once formed, the pyridazinone core can be further functionalized at various positions, enabling the synthesis of a wide array of derivatives with distinct chemical and biological properties. nih.gov For instance, the nitrogen atom at the 2-position of the pyridazinone ring can be alkylated or acylated to introduce different side chains. researchgate.netnih.gov

The synthesis of various biologically active compounds has been achieved using pyridazinone intermediates. For example, new series of 2,6-disubstituted-3(2H)-pyridazinone derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anti-inflammatory activities. scispace.com These synthetic efforts often involve multi-step reaction sequences where the pyridazinone serves as a key scaffold upon which further chemical complexity is built. nih.govmdpi.com

Potential in Materials Science Research (General Pyridazinone Derivatives)

The applications of pyridazinone derivatives extend beyond the realm of biology and into materials science. The inherent properties of the pyridazinone ring system, such as its planarity and the presence of heteroatoms, can be exploited to create materials with interesting electronic and photophysical properties.

While specific research on this compound in materials science is not widely reported, the broader class of pyridazinone derivatives holds potential for the development of novel organic materials. Their structural features suggest possible applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of functional polymers. The ability to tune the electronic properties of the pyridazinone core through chemical modification is a key advantage in designing materials with specific functionalities. The investigation into pyridazine-based materials is an emerging field with opportunities for future discoveries.

Future Perspectives and Emerging Avenues of Investigation

Novel Synthetic Strategies and Methodologies

The development of more efficient and versatile synthetic routes to 2,6-disubstituted-3(2H)-pyridazinones is a continuous effort in medicinal chemistry. A notable two-step synthesis starts with 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines, which can then be used in a Horner–Wadsworth–Emmons olefination of aldehydes to create a variety of disubstituted pyridazin-3(2H)-ones. rsc.org Other established methods include the condensation of 4-oxoalkanoic acids with hydrazine (B178648) and its derivatives to produce 4,5-dihydropyridazinones, which can be subsequently oxidized.

Future synthetic strategies may focus on:

Green Chemistry Approaches: Utilizing more environmentally friendly solvents and catalysts to reduce the environmental impact of synthesis.

Flow Chemistry: Implementing continuous flow reactors for improved reaction control, scalability, and safety.

Catalytic C-H Activation: Developing methods for the direct functionalization of the pyridazinone core to streamline the synthesis of complex derivatives.

Advanced Computational and In Silico Drug Design

Computer-aided drug design (CADD) is becoming an indispensable tool in the development of novel pyridazinone-based therapeutics. nih.govrsc.org In silico techniques such as molecular docking, 3D-QSAR pharmacophore modeling, and inverse virtual screening are being used to predict the biological activity and identify potential molecular targets for pyridazinone derivatives. nih.govrsc.orgnih.gov

For instance, in silico studies have been employed to design and evaluate pyridazin-3-one derivatives as potential vasorelaxants by assessing their binding affinities to hypothesized biological receptors. nih.govrsc.org These computational approaches help in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov Future efforts in this area will likely involve the use of artificial intelligence and machine learning to analyze large datasets and predict the pharmacokinetic and toxicological properties of new derivatives with greater accuracy. nih.gov

Deeper Elucidation of Molecular Mechanisms

While various pharmacological activities of pyridazinone derivatives have been reported, a deeper understanding of their molecular mechanisms of action is crucial for the development of more targeted and effective drugs. researchgate.netnih.gov

For example, some pyridazinone derivatives have shown promise as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. nih.gov One such derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, has demonstrated selectivity for the PDE4B isoenzyme and the ability to regulate the production of pro-inflammatory cytokines. nih.gov

Future research will likely focus on:

Target Identification and Validation: Utilizing chemoproteomics and other advanced techniques to identify the specific protein targets of 2,6-diphenyl-3(2H)-pyridazinone and its analogs.

Signaling Pathway Analysis: Investigating the downstream signaling pathways modulated by these compounds to understand their cellular effects.

Structural Biology: Determining the co-crystal structures of pyridazinone derivatives with their target proteins to guide the design of more potent and selective inhibitors.

Exploration of New Therapeutic Indications

The versatile pyridazinone scaffold has been associated with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects. researchgate.netnih.gov This suggests that this compound and related compounds may have therapeutic potential in a variety of diseases.

Recent studies have explored the potential of pyridazinone derivatives in new therapeutic areas:

Anticancer Activity: Novel pyrimido-pyridazine derivatives have been synthesized and evaluated for their anticancer potential against human breast adenocarcinoma cells. tandfonline.com

Alzheimer's Disease: Some pyridazinone derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease. researchgate.net

Vasorelaxant Activity: New series of pyridazin-3-one derivatives have been designed and shown to possess potent vasorelaxant activities, suggesting their potential use in treating hypertension. nih.govrsc.org

The exploration of new therapeutic indications will continue to be a major driver of research in this field. Drug repurposing strategies, aided by in silico screening, may also uncover unexpected therapeutic applications for existing pyridazinone compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Diphenyl-3(2H)-pyridazinone and its derivatives?

- Methodological Answer : Common methods include cyclocondensation of diketones with hydrazine derivatives under acidic conditions and one-pot multicomponent reactions using aryl aldehydes, ketones, and hydrazine precursors. For example, derivatives are synthesized via cyclocondensation of 4-acetyl-5,6-diphenyl-3(2H)-pyridazinone with ethylenediamine to form Schiff base ligands . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield in some studies .

Q. How is the preliminary biological screening of this compound conducted?

- Methodological Answer : Initial biological evaluation typically involves:

- Antimicrobial assays : Disk diffusion or broth microdilution methods against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans) .

- Antitumor activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC50 values .

- DNA cleavage studies : Gel electrophoresis to assess oxidative or hydrolytic DNA damage using supercoiled plasmid DNA .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

- Methodological Answer : Key techniques include:

- FT-IR : To confirm functional groups (e.g., C=O at ~1650 cm<sup>-1</sup>, N-H stretches) .

- NMR (<sup>1</sup>H/<sup>13</sup>C) : For structural elucidation, particularly to verify substituent positions on the pyridazinone ring .

- Mass spectrometry (ESI-MS) : To validate molecular weights and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications at the 2- and 6-positions affect the pharmacological activity of this compound derivatives?

- Methodological Answer :

- 2-Position : Introduction of 4-arylpiperazinyl moieties enhances analgesic and anti-inflammatory activity by modulating cyclooxygenase (COX-2) inhibition .

- 6-Position : Substitution with electron-withdrawing groups (e.g., Cl, NO2) improves cardiotonic activity by increasing positive inotropic effects via phosphodiesterase-III inhibition .

- SAR Studies : Comparative bioassays and molecular docking (e.g., with COX-2 or PDE-III enzymes) are critical for rational design .

Q. What strategies resolve contradictions in reported biological activities of pyridazinone derivatives?

- Methodological Answer : Discrepancies (e.g., variable IC50 values in antitumor assays) may arise from differences in:

- Assay conditions : Standardize cell lines, incubation times, and solvent controls .

- Structural purity : Use HPLC (>98% purity) and single-crystal XRD to confirm compound integrity .

- Mechanistic studies : Employ transcriptomic or proteomic profiling to identify off-target effects .

Q. How are metal complexes of this compound-based ligands synthesized and characterized?

- Methodological Answer :

- Synthesis : React the pyridazinone Schiff base ligand (e.g., derived from 4-acetyl-5,6-diphenyl-3(2H)-pyridazinone) with metal salts (e.g., Cu(II), Ni(II)) in ethanol under reflux .

- Characterization :

- Magnetic susceptibility and XRD : To determine geometry (e.g., square planar for Cu(II)) .

- Thermogravimetric analysis (TGA) : To assess thermal stability and hydration states .

- Electrochemical studies : Cyclic voltammetry to evaluate redox behavior of metal centers .

Q. What advanced computational methods support the design of pyridazinone-based therapeutics?

- Methodological Answer :

- Molecular docking : Predict binding affinities to targets like COX-2 or PDE-III using AutoDock/Vina .

- DFT calculations : Optimize geometries, calculate frontier molecular orbitals (HOMO/LUMO), and map electrostatic potentials (MESP) to assess reactivity .

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.